molecular formula C15H15NS B14564218 N,4-Dimethyl-N-phenylbenzene-1-carbothioamide CAS No. 61821-47-4

N,4-Dimethyl-N-phenylbenzene-1-carbothioamide

Cat. No.: B14564218
CAS No.: 61821-47-4
M. Wt: 241.4 g/mol
InChI Key: VAONIHPMLWCNOM-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a phenyl group, a dimethyl group, and a carbothioamide group

Properties

CAS No.

61821-47-4

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

N,4-dimethyl-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C15H15NS/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

VAONIHPMLWCNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-phenylbenzene-1-carbothioamide typically involves the reaction of N-phenylbenzene-1-carbothioamide with methylating agents. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles to introduce the dimethyl group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-phenylbenzene-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

N,4-Dimethyl-N-phenylbenzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzene-1-carbothioamide: Lacks the dimethyl substitution.

    4-Dimethylaminobenzene-1-carbothioamide: Contains a dimethylamino group instead of a phenyl group.

Uniqueness

N,4-Dimethyl-N-phenylbenzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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